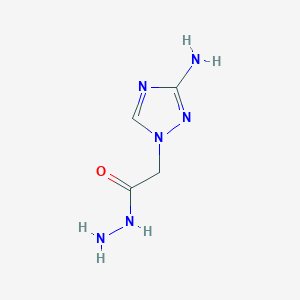

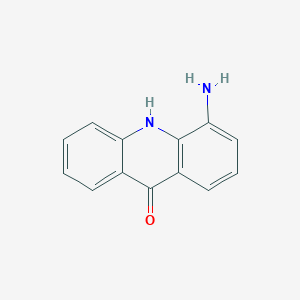

4-amino-10H-acridin-9-one

Descripción general

Descripción

4-amino-10H-acridin-9-one is a compound related to the acridine family, which is known for its wide range of pharmacological and biological activities. Acridines and their derivatives are often studied for their potential therapeutic applications, such as in the treatment of Alzheimer's disease and malaria, as well as their DNA intercalation properties which could be utilized in the development of new drugs.

Synthesis Analysis

The synthesis of acridine derivatives, including those related to 4-amino-10H-acridin-9-one, has been explored in various studies. For instance, the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which are structurally related to 4-amino-10H-acridin-9-one, has been reported and these compounds have shown potential as Alzheimer's disease therapeutics . Additionally, the synthesis of new macrocycles derived from 4,5-diaminoacridin-9(10H)-ones has been performed, leading to the creation of various macrocycles and crown ethers with increased DNA binding properties .

Molecular Structure Analysis

The molecular structure of acridine derivatives has been extensively studied, including the analysis of their tautomeric forms. For example, spectroscopic investigations and theoretical studies have been conducted on acridin-9-amines substituted at the exocyclic nitrogen atom, revealing that these compounds can exist in both amino and imino tautomeric forms, which are influenced by the solvent and the electronic state of the molecule .

Chemical Reactions Analysis

Acridine derivatives undergo various chemical reactions, which are essential for their potential therapeutic applications. The solid-phase synthesis of acridine-peptide conjugates has been reported, which allows for the generation of acridine-peptide libraries that could be used in the discovery of structure-specific nucleic acid ligands . Furthermore, the chemical shifts for acridines have been assigned, providing insights into the reactivity and interactions of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acridine derivatives are crucial for their pharmacological efficacy. Optimization studies utilizing structure-activity and structure-property relationships have been conducted on tetrahydroacridin-9(10H)-ones to improve their antimalarial activity, solubility, and permeability. These studies have identified several potent compounds with good physicochemical properties and little to no cross-resistance with clinically relevant isolates . Additionally, crystal engineering with coordination compounds of acridine fragments has been explored, highlighting the importance of hydrogen bonding and π-π stacking interactions in the construction of supramolecular frameworks .

Aplicaciones Científicas De Investigación

1. Thermally Activated Delayed Fluorescence (TADF) Material

- Application Summary : “4-amino-10H-acridin-9-one” is used in the creation of a novel TADF compound, 3,6-di (10 H -phenoxazin-10-yl)-10-phenylacridin-9 (10 H )-one (3,6-DPXZ-AD), which is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor .

- Methods of Application : The unique sp 2 -hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD, which suppress conformation relaxation and finally generate a high KR of 1.4 × 10 7 s −1 .

- Results or Outcomes : 3,6-DPXZ-AD shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9%. The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W −1 .

2. Synthesis of Schiff Bases

- Application Summary : “4-amino-10H-acridin-9-one” is used in the synthesis of new Schiff bases .

- Methods of Application : A classical Ullmann condensation reaction was used by mixing of benzene-1,2-diamine ( 1 ) or benzene-1,4-diamine ( 2 ) with o-chlorobenzioc acid to produce 2-[(2 or 4-aminophenyl)amino]benzoic acid compounds ( 3 and 4 ). Cyclisation of these compounds in PPA produce 2 and 4-aminoacridin-9(10H)-ones ( 5 and 6 ) respectively .

- Results or Outcomes : A new series of Schiff bases ( 8a-h and 9a-h ) has been synthesized from the reaction of ( 5 and 6 ) with different aldehydes .

3. Anti-Tumor Agent

- Application Summary : “4-amino-10H-acridin-9-one” has been studied for its anti-tumor activity .

- Methods of Application : The anti-tumor activity was investigated in vitro and in vivo (Ehrlich ascites carcinoma model) .

- Results or Outcomes : The results of the study are not explicitly mentioned in the source .

4. Synthesis of Transition and Non-Transition Element Complexes

- Application Summary : “4-amino-10H-acridin-9-one” is used in the preparation of several new complexes of the transition elements like Co (II), Cu (II), and Ni (II) and the non-transition elements Cd (II), Zn (II) and Hg (II) with ligand Schiff base .

- Methods of Application : The ligand Schiff base is the result of the condensation reaction between 2-hydroxybenzaldehyde and 4- amino- 7- nitro acridin 9 (10H) one .

- Results or Outcomes : The results of the study are not explicitly mentioned in the source .

5. Deep-Blue Thermally Activated Delayed Fluorescence (TADF) Materials

- Application Summary : “4-amino-10H-acridin-9-one” is used in the creation of deep-blue TADF emitters .

- Methods of Application : Acridin-9 (10 H )-one (acridone, AD), featuring an orthogonal and highly rigid conformation, was used as an acceptor to construct a series of deep-blue TADF emitters .

- Results or Outcomes : The emitters produced narrow full widths at half maximum of ∼55 nm. By extending the π-skeleton of the carbazole donor by tuning the peripheral groups on the carbazole ring to slightly increase the donor strength, both the energy splittings between the S 1 ( 1 CT) and T 1 ( 3 LE) states and the T 1 and T 2 ( 3 CT) states were gradually reduced .

6. pH Dependent Protonation/Deprotonation

- Application Summary : “4-amino-10H-acridin-9-one” and (S)-tyrosine are tailored into 3-(4-hydroxyphenyl)-2-[(9-oxo-9,10-dihydroacridine-4-carbonyl)amino]propionic acid (2). This compound undergoes pH dependent protonation/deprotonation, and the effect is harnessed in terms of change in the fluorescence .

- Methods of Application : The specific methods of application are not explicitly mentioned in the source .

- Results or Outcomes : The results of the study are not explicitly mentioned in the source .

Safety And Hazards

Direcciones Futuras

Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a topic of ongoing research . In particular, the development of TADF compounds using acridin-9(10H)-one as an acceptor shows promise .

Propiedades

IUPAC Name |

4-amino-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMIIUZBDWKSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407465 | |

| Record name | 4-amino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-10H-acridin-9-one | |

CAS RN |

81104-13-4 | |

| Record name | 4-Aminoacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81104-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.